(2-Amino-4-methylpentyl)dimethylamine
Overview
Description
“(2-Amino-4-methylpentyl)dimethylamine” is a chemical compound with the molecular formula C8H20N2 and a molecular weight of 144.26 . Its IUPAC name is (2S)-N~1~,N~1~,4-trimethyl-1,2-pentanediamine . It is used in biochemical research .
Synthesis Analysis
The synthesis of amines like “(2-Amino-4-methylpentyl)dimethylamine” can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Another method involves SN2 reactions of alkyl halides with ammonia and other amines .Molecular Structure Analysis
The molecular structure of “(2-Amino-4-methylpentyl)dimethylamine” can be represented by the InChI code: 1S/C8H20N2/c1-7(2)5-8(9)6-10(3)4/h7-8H,5-6,9H2,1-4H3/t8-/m0/s1 .Chemical Reactions Analysis
Amines like “(2-Amino-4-methylpentyl)dimethylamine” can undergo a variety of chemical reactions. For instance, they can be converted to 4º-ammonium salts by exhaustive alkylation, usually with methyl iodide .Physical And Chemical Properties Analysis
“(2-Amino-4-methylpentyl)dimethylamine” is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius . More detailed physical and chemical properties such as boiling point, solubility, and smell can be inferred from the properties of similar amines .Scientific Research Applications
Structural Analysis and Spectral Characterization :
- In a study conducted by Wollrab and Laurie (1968), the microwave spectra of isotopic species of dimethylamine were examined. This research provided crucial insights into the structural parameters and conformation of the methyl groups, facilitating a deeper understanding of compounds like (2-Amino-4-methylpentyl)dimethylamine (J. Wollrab & V. Laurie, 1968).
Chemical Synthesis and Medicinal Chemistry :
- Kemnitzer et al. (2004) discovered 4-aryl-4H-chromenes as a new series of apoptosis inducers through a cell- and caspase-based high-throughput screening assay, highlighting the potential pharmaceutical applications of compounds related to (2-Amino-4-methylpentyl)dimethylamine (William E. Kemnitzer et al., 2004).
Organic Chemistry and Heterocyclic System Synthesis :
- Selič et al. (1997) reported the synthesis of heterocyclic systems using Methyl and Phenylmethyl 2-Acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate. This research is crucial for understanding the synthetic pathways and potential applications of complex molecules, including (2-Amino-4-methylpentyl)dimethylamine derivatives (Lovro Selič, S. Grdadolnik, & B. Stanovnik, 1997).
Material Science and Photophysics :
- The study by Bıyıklıoğlu et al. (2019) on the nonlinear optics and optical limiting properties of metallophthalocyanines underscores the significance of dimethylamine derivatives in material science and photophysics, providing a basis for the development of new materials with unique optical properties (Z. Bıyıklıoğlu et al., 2019).
Mechanism of Action
Safety and Hazards
“(2-Amino-4-methylpentyl)dimethylamine” is classified as a dangerous substance. It has hazard statements H227 and H314, indicating that it is a flammable liquid and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-N,1-N,4-trimethylpentane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-7(2)5-8(9)6-10(3)4/h7-8H,5-6,9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGGWSCXCCJJFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601290133 | |
Record name | N1,N1,4-Trimethyl-1,2-pentanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601290133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
72080-90-1 | |
Record name | N1,N1,4-Trimethyl-1,2-pentanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72080-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N1,N1,4-Trimethyl-1,2-pentanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601290133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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